N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, acridine, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which can be achieved through the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic conditions.
Hydrazone Formation: The furan derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Acridine Derivative Synthesis: Separately, the acridine derivative is synthesized by the condensation of 9,10-dihydroacridine-9-one with acetic anhydride.
Final Condensation: The final step involves the condensation of the hydrazone with the acridine derivative under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It could interfere with signaling pathways or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
- N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and acridine moieties contribute to its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C26H17ClN4O5 |
---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17ClN4O5/c27-21-11-9-16(31(34)35)13-20(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)30/h1-14H,15H2,(H,29,32)/b28-14+ |
InChI Key |
SFVFCOZUFKTXRW-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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